2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide
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Overview
Description
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is a chemical compound with the molecular formula C13H25NS·HBr. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide typically involves the reaction of decylthiol with 2-bromo-4,5-dihydro-1,3-thiazole under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazole derivatives. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects. It may also have applications in the treatment of metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling. It may also modulate the activity of ion channels and receptors, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Decyl-4,5-dihydro-1,3-thiazole: Similar structure but lacks the hydrobromide component.
2-(Allylsulfanyl)-4,5-dihydro-1,3-thiazole: Contains an allyl group instead of a decyl group.
2-Decyl-4,5-dihydro-1,3-thiazole;hydrochloride: Similar structure but with a hydrochloride component instead of hydrobromide.
Uniqueness
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is unique due to its specific combination of a decyl group and a hydrobromide component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
123795-33-5 |
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Molecular Formula |
C13H26BrNS2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C13H25NS2.BrH/c1-2-3-4-5-6-7-8-9-11-15-13-14-10-12-16-13;/h2-12H2,1H3;1H |
InChI Key |
BEJVGOBUFYQSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NCCS1.Br |
Origin of Product |
United States |
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